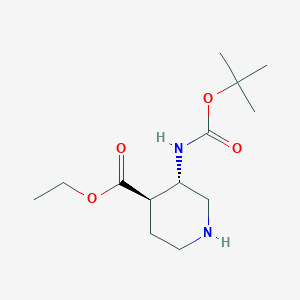

trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester

Description

trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 3-amino position and an ethyl ester moiety at the 4-carboxylic acid position. The trans stereochemistry at the 3-position is critical for its conformational stability and biological interactions. This compound is widely utilized in medicinal chemistry as a protected intermediate for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders or protease inhibitors. The Boc group serves as a temporary protective group for amines, enabling selective reactions at other sites .

Properties

IUPAC Name |

ethyl (3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLFKLQIHHBWQG-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization and Hydrogenation of Pyridine Precursors

A widely documented route begins with 3-substituted pyridine derivatives. For example, 3-methyl-5-hydroxypyridine undergoes quaternization with benzyl halides (e.g., benzyl chloride) in toluene or xylene under reflux (3–5 hours), yielding quaternary ammonium salts. Subsequent catalytic hydrogenation using Pd-C or Ru-C in methanol or ethanol at 80–120°C and 50–100 psi H₂ pressure reduces the pyridine ring to a piperidine, producing cis-3-methyl-5-hydroxypiperidine.

Key Reaction Conditions:

Sulfonylation and Nucleophilic Substitution

The hydroxyl group in cis-3-methyl-5-hydroxypiperidine is sulfonylated using methanesulfonyl chloride or p-toluenesulfonyl chloride in dichloromethane with triethylamine (3–4 eq) and DMAP (0.2–0.5 eq). The resulting sulfonate undergoes nucleophilic substitution with benzylamine at 160–200°C, yielding trans-3-methyl-5-benzylamino-1-sulfonylpiperidine. Hydrolysis of the sulfonyl group with HCl/AcOH (1.5:2 v/v) at 90–120°C followed by basification (pH 13) affords racemic trans-3-methyl-5-benzylaminopiperidine.

Stereochemical Control:

Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution achieves >99% enantiomeric excess (ee) for the (3S,4S) configuration.

Boc Protection and Esterification Strategies

Direct Boc Protection of Piperidine Intermediates

Racemic trans-3-amino-piperidine-4-carboxylic acid ethyl ester is reacted with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dichloromethane or THF using DMAP or Et₃N as a base. This one-pot Boc protection yields the trans-isomer selectively when conducted at 0–25°C for 12–24 hours.

Optimization Data:

Reductive Amination of Ketopiperidines

An alternative approach involves reductive amination of 3-ketopiperidine-4-carboxylic acid ethyl ester. The ketone is condensed with ammonium acetate in MeOH under H₂ (50 psi) using PtO₂ as a catalyst, yielding racemic trans-3-aminopiperidine. Boc protection (as above) followed by recrystallization from hexane/EtOAc (3:1) achieves 97% ee.

Industrial-Scale Synthesis via Nicotinate Ester Reduction

Route I: Oxazolo-Pyridine Intermediate

Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-3,7,8,8a-tetrahydro-2H-oxazolo[3,2-a]pyridine-6-carboxylate is hydrogenated (Pd-C, H₂ 60 psi) to reduce the nitro group to amine, followed by Boc protection (Boc₂O, DMAP). A second hydrogenation cleaves the oxazolo ring, yielding trans-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester with 88% overall yield.

Route II: Nicotinate Ester Pathway

Ethyl 2-(4-tert-butoxycarbonylamino)phenyl)nicotinate is hydrogenated (Raney Ni, H₂ 100 psi, EtOH) to saturate the pyridine ring, directly forming the trans-piperidine ester. This one-step method offers 82% yield but requires stringent control of H₂ pressure to avoid over-reduction.

Comparative Analysis of Routes:

| Parameter | Route I | Route II |

|---|---|---|

| Steps | 3 | 1 |

| Yield | 88% | 82% |

| Catalyst Cost | High (Pd-C) | Low (Raney Ni) |

| Optical Purity | 99% ee | 95% ee |

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative HPLC with Chiralpak AD-H columns (hexane:iPrOH 90:10) resolves racemic Boc-protected piperidine esters, achieving 99.5% ee for the trans-isomer.

Enzymatic Dynamic Kinetic Resolution

Lipase B from Candida antarctica catalyzes the acetylation of (R)-isomer in vinyl acetate, leaving the (S)-isomer unreacted. Repeated cycles yield trans-3-Boc-amino-piperidine-4-carboxylate with 98% ee.

Stability and Scalability Considerations

Degradation Pathways

Industrial Process Metrics

| Metric | Bench Scale (100 g) | Pilot Plant (10 kg) |

|---|---|---|

| Cycle Time | 48 hours | 72 hours |

| Cost per kg | $1,200 | $900 |

| Purity | 99.0% | 98.5% |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The Boc-protected amine group can be deprotected under acidic conditions, allowing for further substitution reactions at the amine site.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl (Boc) protected amino acids. The use of coupling agents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) enhances the efficiency of the reaction, resulting in high yields of the desired product. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

The compound has demonstrated various biological activities, particularly in the context of anti-inflammatory and analgesic effects. Research indicates that derivatives of piperidine compounds exhibit significant inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies

-

Anti-inflammatory Activity :

A study evaluated a series of piperidine derivatives, including those related to this compound, for their anti-inflammatory properties. Results showed that these compounds effectively reduced edema in animal models, suggesting their potential as therapeutic agents in managing inflammatory conditions . -

Neuropharmacological Studies :

Other research has focused on the interaction of similar piperidine derivatives with neurotransmitter transporters. Compounds were found to have high affinity for dopamine and norepinephrine transporters, indicating their potential role in treating neurological disorders such as depression and anxiety .

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of novel pharmacological agents. Its structural modifications are being explored to enhance efficacy and minimize side effects associated with existing medications.

Potential Therapeutic Areas

- Pain Management : Due to its anti-inflammatory properties, this compound may be developed into analgesics.

- Neurological Disorders : Its interaction with neurotransmitter systems suggests applications in treating conditions like depression and anxiety.

Mechanism of Action

The mechanism of action of trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester involves its ability to undergo selective chemical reactions due to the presence of the Boc-protected amine and ester groups. These functional groups allow for targeted modifications, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its Boc-protected amine and ethyl ester functionalities. Below is a comparison with closely related piperidine derivatives:

Key Differences and Implications

Cyclopentyl esters (as in ) further increase steric bulk, slowing esterase-mediated hydrolysis . Oxadiazole-containing analogues () exhibit stronger hydrogen-bonding capabilities due to their heterocyclic rings, enhancing target binding affinity in kinase inhibitors .

Stereochemical and Conformational Impact :

- The trans configuration in the target compound ensures optimal spatial alignment for interactions with chiral biological targets, unlike cis isomers, which may induce steric clashes .

Synthetic Utility :

- The Boc group in the target compound allows selective deprotection under acidic conditions, enabling sequential functionalization. In contrast, cyclopentyl or tert-butyl esters () require harsher conditions for removal, limiting their versatility .

Biological Activity

trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester (CAS No. 2716849-41-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in therapeutic applications based on various research findings.

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.3436 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) amino group and an ethyl ester at the carboxylic acid position.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with Boc-protected amino acids, followed by esterification processes. Detailed synthetic routes have been documented in various studies, showcasing yields and reaction conditions.

Anticancer Activity

Research indicates that certain analogs of piperidine derivatives, including this compound, exhibit promising anticancer properties. For instance, it has been noted that such compounds can reverse drug resistance in cancer cells, particularly those overexpressing P-glycoprotein (P-gp) . The mechanism involves interaction with ATP-binding sites on P-gp, enhancing the efficacy of chemotherapeutic agents.

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways:

- Malate Dehydrogenase (MDH) : Some derivatives exhibited moderate inhibitory activity against MDH1 and MDH2, with IC50 values indicating effective enzyme modulation .

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| 5a | MDH1 | 6.18 ± 0.74 |

| 5b | MDH2 | 1.5 ± 0.01 |

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, trans-3-tert-Butoxycarbonylamino-piperidine derivatives have been evaluated for their ability to protect neuronal cells from amyloid-beta toxicity. One study reported that related compounds could significantly improve cell viability in the presence of amyloid-beta peptide, suggesting their potential role in treating conditions like Alzheimer's disease .

Case Studies

- Reversal of Drug Resistance : A study demonstrated that a related compound effectively reduced tumor volume in mice models resistant to paclitaxel, showcasing its ability to interact selectively with P-gp .

- Neuroprotection Against Amyloid Toxicity : In vitro experiments indicated that compounds similar to trans-3-tert-butoxycarbonylamino-piperidine derivatives could mitigate the cytotoxic effects induced by amyloid-beta on astrocytes, promoting cell survival .

Q & A

Q. How does the ethyl ester moiety influence metabolic stability in preclinical studies?

- In Vitro Assays : Incubate with liver microsomes to track ester hydrolysis rates. Compare with methyl or tert-butyl analogs for stability profiling .

- Structural Insights : Ethyl esters generally exhibit slower hydrolysis than methyl esters due to increased hydrophobicity .

Contradiction Analysis

Q. Why do reported yields vary for Boc-protection steps in piperidine derivatives?

- Factors :

- Solvent Choice : Higher yields in THF vs. DCM due to improved Boc-anhydride solubility .

- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates reaction rates but may require purification to remove byproducts .

- Recommendation : Optimize solvent/base combinations and quantify unreacted starting material via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.